molecular formula C13H15Cl2NO B185205 3,4-dichloro-N-cyclohexylbenzamide CAS No. 33763-77-8

3,4-dichloro-N-cyclohexylbenzamide

Cat. No.: B185205
CAS No.: 33763-77-8
M. Wt: 272.17 g/mol
InChI Key: PNZQIVGTBWSKAY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C13H15Cl2NO and its molecular weight is 272.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-dichloro-N-cyclohexylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-dichloro-N-cyclohexylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dichloro-N-cyclohexylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33763-77-8

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

3,4-dichloro-N-cyclohexylbenzamide

InChI

InChI=1S/C13H15Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)

InChI Key

PNZQIVGTBWSKAY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

33763-77-8

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3,4-Dichloro-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 3,4-dichloro-N-cyclohexylbenzamide , a structural motif often utilized in medicinal chemistry as a scaffold for ion channel modulators and analgesic analogs.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3,4-dichloro-N-cyclohexylbenzamide Chemical Formula: C₁₃H₁₅Cl₂NO Molecular Weight: 272.17 g/mol Core Application: Pharmaceutical intermediate; model compound for lipophilic amide coupling.

The synthesis is approached via Nucleophilic Acyl Substitution . The electron-withdrawing chlorine atoms on the benzene ring deactivate the carbonyl carbon slightly less than a nitro group but still allow for efficient coupling. We present two validated protocols:

  • Method A (Acid Chloride Route): High-throughput, scalable, best for >10g batches.

  • Method B (Coupling Agent Route): Mild conditions, best for combinatorial/medicinal chemistry (<1g) to avoid handling corrosive thionyl/oxalyl chloride.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 3,4-dichloro-N-cyclohexylbenzamide Bond Amide Bond Disconnection Target->Bond Retro Precursor1 3,4-Dichlorobenzoyl Chloride (or Acid) Bond->Precursor1 Precursor2 Cyclohexylamine Bond->Precursor2

Caption: Retrosynthetic disconnection revealing the convergent assembly from the benzoyl electrophile and amine nucleophile.

Method A: Acid Chloride Protocol (Scalable)

Rationale: This method utilizes the high reactivity of acyl chlorides to drive the reaction to completion rapidly without expensive coupling reagents.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
3,4-Dichlorobenzoyl chloride 1.0Electrophile
Cyclohexylamine 1.1Nucleophile
Triethylamine (TEA) 1.5HCl Scavenger
Dichloromethane (DCM) Solvent[0.2 M] Conc.
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve cyclohexylamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM .

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Exothermic reaction control.

  • Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid/HCl), and Brine .

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if the crude solid is off-white.

Method B: HBTU/EDC Coupling (Medicinal Chemistry)

Rationale: Ideal for small-scale synthesis where generating the acid chloride is impractical or if acid-sensitive functional groups are present on modified cyclohexyl rings.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
3,4-Dichlorobenzoic acid 1.0Precursor
Cyclohexylamine 1.1Nucleophile
HBTU 1.5Coupling Agent
DIPEA (Hünig's Base) 3.0Base
DMF Solvent[0.1 M] Conc.[1]
Step-by-Step Procedure
  • Activation: Dissolve 3,4-dichlorobenzoic acid (1.0 equiv) in dry DMF . Add DIPEA (3.0 equiv) and HBTU (1.5 equiv). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add cyclohexylamine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then wash with NaHCO₃ and Brine.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

Reaction Mechanism Flow (Graphviz)

Mechanism Acid 3,4-Dichlorobenzoic Acid ActiveEster OBt-Active Ester Acid->ActiveEster + HBTU/Base Base DIPEA HBTU HBTU (Activator) Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Amine Cyclohexylamine Product 3,4-dichloro-N-cyclohexylbenzamide Intermediate->Product - HOBt

Caption: HBTU-mediated activation of the carboxylic acid followed by aminolysis.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral parameters.

Analytical Data (Expected)
ParameterValue / RangeNotes
Physical State White crystalline solid
Melting Point 145–148 °CTypical for para/meta-substituted benzamides.
MS (ESI) m/z 272.1 [M+H]⁺Characteristic Cl₂ isotope pattern (9:6:1).
Rf Value ~0.45(Hexane:EtOAc 3:1)
NMR Interpretation (400 MHz, CDCl₃)
  • Aromatic Region (7.4 – 7.9 ppm):

    • δ 7.85 (d, J=2.0 Hz, 1H): H-2 (Ortho to CO, meta to Cl). Deshielded by carbonyl.

    • δ 7.58 (dd, J=8.2, 2.0 Hz, 1H): H-6 (Ortho to CO).

    • δ 7.50 (d, J=8.2 Hz, 1H): H-5 (Ortho to Cl).

  • Amide Proton:

    • δ 5.90–6.10 (br s, 1H): N-H.

  • Cyclohexyl Region:

    • δ 3.90–4.05 (m, 1H): N-CH (Methine proton).

    • δ 2.00–1.10 (m, 10H): Cyclohexyl CH₂ envelope.

Safety & Handling

  • 3,4-Dichlorobenzoyl chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

  • Cyclohexylamine: Flammable and corrosive.

  • DCM/DMF: Toxic solvents; DMF is a suspected teratogen.

References

  • Univ. Saarland Dissertation: Development of Novel Drug-Like Molecules for Targeted Therapy. (Contains specific HBTU/EDC protocols for 3,4-dichlorobenzamide analogs).

  • General Acid Chloride Protocol: Synthesis of N-Cyclohexyl 4-chlorobenzimidoyl Chloride (Analogous precursor synthesis).

  • Schotten-Baumann Conditions: Application Notes for Schotten-Baumann Reaction. BenchChem.

Sources

The Pharmacological Scaffold: 3,4-dichloro-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,4-dichloro-N-cyclohexylbenzamide , treating it as a critical chemical scaffold.

Editorial Note: While often conflated with its psychoactive derivatives (such as AH-7921 or U-47700 ), the specific molecule 3,4-dichloro-N-cyclohexylbenzamide (lacking the amino-substituent) is distinct.[1] It serves as a lipophilic precursor and a metabolic marker, possessing a different pharmacological profile than its opioid analogs.[1] This guide addresses the mechanism of the scaffold itself and the Structure-Activity Relationship (SAR) that activates its derivatives.[1]

Technical Guide to Mechanism, SAR, and Synthesis[1]

Part 1: Executive Summary & Chemical Identity[1][2]

3,4-dichloro-N-cyclohexylbenzamide (CAS: 22802-57-9) is a synthetic benzamide derivative characterized by a lipophilic dichlorophenyl ring linked via an amide bond to a cyclohexyl moiety.[1] In drug development, it functions primarily as a pharmacophore scaffold .[1]

It is the structural core of the "U-series" and "AH-series" synthetic opioids but lacks the basic nitrogen atom required for high-affinity binding to the aspartic acid residue (Asp147) in the


-opioid receptor (MOR).[1] Consequently, the "naked" scaffold is pharmacologically distinct from its derivatives, often appearing as a synthesis impurity  or a metabolite  in forensic analysis.[1]
PropertySpecification
IUPAC Name 3,4-dichloro-N-cyclohexylbenzamide
Molecular Formula

Molecular Weight 272.17 g/mol
Key Role Chemical Scaffold, Impurity Marker, Enzyme Inhibitor Intermediate
Primary Target Class Matrix Metalloproteinases (MMP) [Weak], Opioid Precursor
Solubility High lipophilicity (LogP ~4.1); insoluble in water
Part 2: Mechanism of Action (MoA)[1]

The biological activity of this molecule must be understood through two lenses: its intrinsic activity as a lipophilic amide and its role as the inactive template for potent opioids.[1]

2.1 Intrinsic Activity: Enzyme Inhibition & Membrane Interaction

Research indicates that while the unsubstituted scaffold lacks opioid activity, it possesses activity against specific metalloenzymes due to its ability to occupy hydrophobic pockets.[1]

  • MMP Inhibition (Matrix Metalloproteinases):

    • Mechanism: The 3,4-dichlorophenyl group acts as a "zinc-binding group" mimic or, more accurately, a hydrophobic anchor that fits into the S1' specificity pocket of MMPs (e.g., MMP-2, MMP-9).[1]

    • Effect: It acts as a weak competitive inhibitor.[1] The amide carbonyl oxygen can coordinate with the catalytic zinc ion, albeit weakly compared to hydroxamic acids.[1]

    • Relevance: This scaffold is used in the design of anti-angiogenic agents and inhibitors of 17

      
      -Hydroxysteroid Dehydrogenase Type 2 (17
      
      
      
      -HSD2)
      , a target for osteoporosis therapy [1].[1][2]
  • Non-Specific Membrane Disruption:

    • Due to high lipophilicity, the molecule partitions into lipid bilayers, potentially altering membrane fluidity.[1] This mechanism is shared with many benzamide herbicides (e.g., Isoxaben), suggesting potential off-target toxicity at high concentrations.[1]

2.2 Structure-Activity Relationship (SAR): The Opioid "Switch"

The user's interest likely stems from the molecule's similarity to AH-7921 .[1] The transition from inactive scaffold to potent drug is a lesson in classical medicinal chemistry.[1]

  • The Scaffold (Inactive/Weak): 3,4-dichloro-N-cyclohexylbenzamide.[1][2]

    • Defect: Lacks a protonatable nitrogen at physiological pH.[1]

    • Result: Cannot form the critical salt bridge with Asp147 in the MOR transmembrane domain.[1]

  • The Active Drug (AH-7921/U-47700):

    • Modification: Addition of a dimethylamino group (amine) to the cyclohexyl ring (or methyl linker).[1][3]

    • Result: The amine becomes protonated (

      
      ), mimicking the tyramine nitrogen of morphine.[1] This allows nanomolar affinity for the 
      
      
      
      -opioid receptor.[1][3][4]

Diagram 1: SAR & Signaling Pathway This diagram illustrates the critical difference between the scaffold and the active opioid, and the downstream signaling triggered if the amine is present.[1]

G Scaffold 3,4-dichloro-N- cyclohexylbenzamide (The Scaffold) Modification + Dimethylamino Group (Critical Pharmacophore) Scaffold->Modification Chemical Synthesis Receptor Mu-Opioid Receptor (GPCR) Scaffold->Receptor No Binding (Inactive) Drug Active Opioid (AH-7921 / U-47700) Modification->Drug Yields Drug->Receptor High Affinity Binding Binding Asp147 Salt Bridge Receptor->Binding Requires Basic N GProtein Gi/o Protein Dissociation Binding->GProtein Conformational Change AC Adenylyl Cyclase Inhibition GProtein->AC G-alpha-i Channels GIRK Channel Activation (Hyperpolarization) GProtein->Channels G-beta-gamma

Caption: SAR progression from the inactive dichlorobenzamide scaffold to the active opioid agonist, highlighting the necessity of the amine for Asp147 interaction.

Part 3: Experimental Protocols
3.1 Synthesis of the Scaffold

This protocol produces the "naked" scaffold, often used as a reference standard in forensic labs to distinguish it from the active drug.[1]

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 eq)[1]

  • Cyclohexylamine (1.1 eq)[1]

  • Coupling Agent: HBTU or EDC[1]·HCl (1.5 eq)

  • Base: N-methylmorpholine (NMM) or DIPEA (3.0 eq)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 3,4-dichlorobenzoic acid in DMF under

    
     atmosphere. Add NMM and stir for 10 minutes.
    
  • Coupling: Add HBTU. The solution may turn slightly yellow (activation of carboxylate).[1]

  • Addition: Dropwise add cyclohexylamine. Stir at Room Temperature (RT) for 4–12 hours.

  • Quench: Pour reaction mixture into ice-cold 1M HCl (precipitates the lipophilic amide and removes unreacted amine).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with saturated 
    
    
    
    (removes unreacted acid) and Brine.[1]
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc 8:2).[1]

  • Validation:

    
    -NMR must show the amide doublet (~6.0-8.0 ppm) and lack of dimethylamino singlets.[1]
    
3.2 Binding Affinity Assay (Screening Protocol)

To confirm the lack of opioid activity or presence of off-target effects.[1]

StepParameterDetail
1. Preparation LigandDissolve 3,4-dichloro-N-cyclohexylbenzamide in DMSO (10 mM stock).
2. System Membrane PrepCHO-K1 cells expressing human

-opioid receptor (hMOR).[1]
3. Radioligand Tracer

-DAMGO (Agonist) or

-Naloxone (Antagonist).[1]
4. Incubation ConditionsIncubate 10

M scaffold with membranes + tracer for 60 min at 25°C.
5. Readout ScintillationFilter through GF/B filters. Count CPM.
6. Analysis ExpectationKi > 10,000 nM .[1] (Active opioids like AH-7921 show Ki ~1-10 nM).[1]
Part 4: Forensic & Analytical Identification[1]

In drug development and toxicology, distinguishing the scaffold from the active drug is vital.[1] The scaffold often appears as a thermal degradation product in Gas Chromatography (GC) injectors if the active drug is subjected to high heat.[1]

Diagram 2: Analytical Differentiation Workflow Logic flow for identifying the scaffold vs. the active opioid in biological samples.

Analysis Sample Unknown Sample (Powder/Biofluid) Extraction LLE (pH 9.0) Ethyl Acetate Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS PeakA Mass Ion: 271/273 m/z (Base Peak) GCMS->PeakA Fragment/Impurity PeakB Mass Ion: 329 m/z (Molecular Ion) GCMS->PeakB Intact Drug ResultA ID: 3,4-dichloro-N- cyclohexylbenzamide (Precursor/Degradant) PeakA->ResultA ResultB ID: U-47700 / AH-7921 (Active Opioid) PeakB->ResultB

Caption: Analytical decision tree. The scaffold (m/z 271) is often a fragment ion of the larger opioid (m/z 329) or a distinct impurity peak.[1]

References
  • Enzyme Inhibition & Synthesis

    • Source: Negri, M. (2018).[1] Development of Novel Drug-Like Molecules for Targeted Therapy: MMP and 17

      
      -HSD2 Inhibitors. Dissertation, Universität des Saarlandes.
      
    • URL:[Link][1]

  • Opioid Mechanism (AH-7921/U-47700 Class)

    • Source: EMCDDA (2014).[1][5] Risk Assessment Report of a new psychoactive substance: 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921).[1][3]

    • URL:[Link][1]

  • Forensic Identification

    • Source: Kronstrand, R., et al. (2014).[1] Toxicological findings of AH-7921 in forensic cases. Journal of Analytical Toxicology.

    • URL:[Link][1]

  • WHO Critical Review

    • Source: World Health Organization (2016).[1] U-47700 Critical Review Report. Expert Committee on Drug Dependence.[1]

    • URL:[Link][1]

Sources

The Biological Activity of 3,4-Dichloro-N-cyclohexylbenzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Versatile Chemical Scaffold in Opioid Research and Beyond

Introduction

The 3,4-dichloro-N-cyclohexylbenzamide scaffold has emerged as a significant area of interest in medicinal chemistry, primarily driven by the potent and diverse pharmacological activities exhibited by its derivatives. Initially explored for their analgesic properties, these compounds have become pivotal in understanding opioid receptor pharmacology, while also showing potential in other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of 3,4-dichloro-N-cyclohexylbenzamide derivatives, with a focus on their implications for drug discovery and development.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this class of compounds consists of a 3,4-dichlorinated benzene ring attached to a cyclohexyl group via an amide linkage. This core can be further modified at several positions, leading to a wide array of derivatives with distinct biological profiles.

PropertyValueReference
Molecular FormulaC₁₃H₁₅Cl₂NO
Molecular Weight272.17 g/mol
XLogP34.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2

The physicochemical properties of these derivatives, such as lipophilicity and hydrogen bonding capacity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Synthesis of 3,4-Dichloro-N-cyclohexylbenzamide Derivatives

The synthesis of these compounds typically involves the amidation of 3,4-dichlorobenzoyl chloride with a corresponding cyclohexylamine derivative. The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_4_dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride amidation Amidation 3_4_dichlorobenzoyl_chloride->amidation cyclohexylamine_derivative Cyclohexylamine Derivative cyclohexylamine_derivative->amidation final_product 3,4-Dichloro-N-cyclohexylbenzamide Derivative amidation->final_product

Caption: General synthesis workflow for 3,4-dichloro-N-cyclohexylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-3,4-dichlorobenzamide

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Cyclohexylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyclohexylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-3,4-dichlorobenzamide.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

This general procedure can be adapted for the synthesis of various derivatives by using appropriately substituted cyclohexylamines.

Biological Activities and Therapeutic Potential

The primary biological activity of 3,4-dichloro-N-cyclohexylbenzamide derivatives is their interaction with opioid receptors. However, emerging research suggests potential in other areas as well.

Opioid Receptor Modulation

Many derivatives of this scaffold are potent agonists at the μ-opioid receptor (MOR) and, in some cases, the κ-opioid receptor (KOR).[1][2] This has led to their investigation as potential analgesics.

Key Examples:

  • AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide): One of the earliest and most studied compounds in this class, AH-7921 is a potent MOR agonist with analgesic effects comparable to morphine. It also exhibits affinity for the KOR.

  • U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide): A structural isomer of AH-7921, U-47700 is a highly potent and selective MOR agonist, approximately 7.5 times more potent than morphine.[3][4] Its high potency has also led to its emergence as a dangerous recreational drug.[3]

Mechanism of Action at Opioid Receptors:

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), these benzamide derivatives trigger a conformational change that initiates intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Response Ligand Benzamide Derivative MOR μ-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Simplified opioid receptor signaling pathway activated by benzamide derivatives.

Activation of Gi/o proteins leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[5]

  • Modulation of ion channels: It inhibits N-type voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6]

These events collectively lead to a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters, resulting in analgesia.

Biased Agonism:

A key area of current research is the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[6][7] It is hypothesized that G-protein signaling is responsible for the desired analgesic effects of opioids, while β-arrestin recruitment is associated with adverse effects such as respiratory depression and tolerance.[6][7] The development of G-protein biased MOR agonists from the 3,4-dichloro-N-cyclohexylbenzamide scaffold is a promising strategy for creating safer and more effective analgesics.

Anticancer Potential

While research is still in its early stages, some benzamide derivatives have shown promise as anticancer agents.[8] For instance, certain N-aryl benzamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines.[8] The proposed mechanisms of action include the inhibition of key enzymes involved in tumor progression, such as protein kinases.[8] Although no specific studies on the anticancer activity of 3,4-dichloro-N-cyclohexylbenzamide derivatives have been published, the broader activity of the benzamide class suggests this as a potential area for future investigation.

Pesticidal and Herbicidal Activities

The dichlorobenzamide moiety is a known pharmacophore in the agrochemical industry. For example, 2,6-dichlorobenzamide is a known herbicide.[9] Several studies have explored novel benzamide derivatives for their insecticidal and fungicidal properties.[1][10] These compounds often work by disrupting key biological processes in the target organisms. The 3,4-dichloro-N-cyclohexylbenzamide scaffold, therefore, represents a potential starting point for the development of new agrochemicals.

Structure-Activity Relationships (SAR)

The biological activity of 3,4-dichloro-N-cyclohexylbenzamide derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Substituents on the Benzamide Ring: The 3,4-dichloro substitution pattern is crucial for high opioid receptor affinity in many derivatives.[11] Altering the position or nature of the halogen atoms can significantly impact potency and selectivity.

  • N-Substitution on the Amide: The presence and nature of a substituent on the amide nitrogen play a critical role. For example, the N-methyl group in U-47700 is important for its high potency.

  • Cyclohexyl Ring Modifications: The stereochemistry and substitution pattern on the cyclohexyl ring are critical for receptor interaction. The trans configuration of the substituents on the cyclohexyl ring is often preferred for optimal activity.[2][12]

  • Amine Substituent on the Cyclohexyl Ring: The nature of the amine substituent on the cyclohexyl ring (e.g., dimethylamino, pyrrolidinyl) influences both potency and receptor selectivity (μ vs. κ).[1][2]

SAR_Diagram Key Structural Features for Biological Activity cluster_SAR Structure-Activity Relationship Hotspots Structure Structure R1 Benzamide Ring (e.g., 3,4-dichloro) R2 Amide N-Substituent (e.g., -CH₃) R3 Cyclohexyl Ring (Stereochemistry) R4 Amine Substituent (e.g., -N(CH₃)₂)

Caption: Key areas for SAR studies in 3,4-dichloro-N-cyclohexylbenzamide derivatives.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of these compounds is crucial for their in vivo efficacy and safety. For U-47700, studies have shown that it is rapidly absorbed and metabolized. The primary metabolic pathways involve N-demethylation of the dimethylamino group.[13] The resulting metabolites may have different pharmacological activities and contribute to the overall in vivo effects.

Toxicology and Safety Considerations

The high potency of many 3,4-dichloro-N-cyclohexylbenzamide derivatives, particularly as MOR agonists, raises significant safety concerns. The primary risk is respiratory depression, which is a common and potentially fatal side effect of potent opioids.[6] The narrow therapeutic window of some of these compounds further exacerbates this risk. The abuse potential of these substances is also a major concern, as evidenced by the illicit use of U-47700.[3]

Future Directions and Conclusion

The 3,4-dichloro-N-cyclohexylbenzamide scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Developing G-protein biased agonists: This could lead to the development of safer analgesics with reduced side effects.

  • Exploring non-opioid activities: Systematic screening of these derivatives for anticancer, anti-inflammatory, and other activities could unveil new therapeutic applications.

  • Conducting comprehensive pharmacokinetic and toxicology studies: A thorough understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives is essential for their clinical translation.

References

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3,4-Dichloro-N-cyclohexylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro methodologies for characterizing the biological activity of 3,4-dichloro-N-cyclohexylbenzamide and its structurally related analogs. While specific in vitro studies on the parent compound are not extensively documented in publicly available literature, a wealth of information exists for its derivatives, which have been identified as potent synthetic opioids. This guide will, therefore, focus on the established in vitro workflows for characterizing the opioid receptor activity of this chemical class, providing a robust framework for investigating 3,4-dichloro-N-cyclohexylbenzamide itself.

Introduction: The 3,4-Dichlorobenzamide Scaffold and its Significance

The 3,4-dichloro-N-cyclohexylbenzamide core structure is a key feature in a class of novel synthetic opioids (NSOs). Compounds such as AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) and its analogs have emerged as substances of interest due to their potent analgesic properties, which are mediated through interactions with the opioid receptor system.[1] These compounds, while not developed for medical use, have been studied to understand their pharmacological and toxicological profiles.[1][2] A thorough in vitro characterization is the foundational step in elucidating the mechanism of action, potency, and selectivity of any compound within this chemical family.

The primary biological targets for this class of compounds are the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR), with some analogs also showing affinity for the serotonin transporter (SERT).[2] Understanding the interaction of these molecules with their targets is crucial for predicting their physiological effects, which can range from analgesia to respiratory depression and euphoria.[1]

Core In Vitro Assays for Pharmacological Characterization

A systematic in vitro evaluation of a compound like 3,4-dichloro-N-cyclohexylbenzamide would logically proceed through a series of assays to first identify its binding affinity and then to characterize its functional activity at the identified targets.

Receptor Binding Assays: Quantifying Affinity

The initial step is to determine if the compound binds to the primary targets of interest, namely the opioid receptors. Radioligand binding assays are the gold standard for this purpose.

Principle: These are competitive binding assays where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize cell lines stably expressing the human µ-opioid receptor (hMOR), κ-opioid receptor (hKOR), or δ-opioid receptor (hDOR) (e.g., CHO-K1 or HEK293 cells).

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR), and varying concentrations of the test compound (3,4-dichloro-N-cyclohexylbenzamide).

    • Controls:

      • Total Binding: Radioligand and membranes only.

      • Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand (e.g., naloxone) to saturate the receptors.

      • Vehicle Control: Membranes, radioligand, and the solvent used to dissolve the test compound.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Cell Lines: Stably transfected cell lines are used to ensure a high and consistent level of receptor expression, leading to a robust and reproducible assay window.

  • Radioligands: The choice of radioligand is critical. It must have high affinity and selectivity for the target receptor to ensure that the displacement observed is specific.

  • Controls: The inclusion of comprehensive controls is non-negotiable for data integrity. Non-specific binding wells are crucial for isolating the signal that is due to receptor-specific interactions.

Quantitative Data for Analogs:

CompoundTargetBinding Affinity (Ki, nM)
AP01 (4-phenyl-AH-7921)µ-opioid receptor (MOR)60[2]
κ-opioid receptor (KOR)34[2]
Serotonin Transporter (SERT)4[2]
Functional Assays: Determining Mechanism of Action

Once binding is confirmed, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?

Principle: Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays often measure this downstream signaling event.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Use the same stably transfected cell lines as in the binding assays.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with forskolin. An agonist will inhibit this forskolin-stimulated cAMP production.

    • Controls:

      • Basal Control: Cells with no treatment.

      • Forskolin Control: Cells treated with forskolin only (represents 100% stimulation).

      • Positive Control: Cells treated with a known opioid agonist (e.g., DAMGO for MOR) and forskolin.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout (e.g., HTRF or ELISA).

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect).

Interpreting the Results:

  • Agonist: The compound will produce a concentration-dependent decrease in forskolin-stimulated cAMP levels.

  • Antagonist: The compound will not affect cAMP levels on its own but will block the effect of a known agonist when co-incubated.

  • Partial Agonist: The compound will have an Emax that is lower than that of a full agonist.

Visualizing Workflows and Pathways

Experimental Workflow: In Vitro Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Prepare Membranes (hMOR, hKOR, hDOR expressing cells) B Radioligand Binding Assay ([³H]-DAMGO, [³H]-U69,593) A->B C Data Analysis (IC50 -> Ki calculation) B->C D Cell Culture (hMOR, hKOR, hDOR expressing cells) C->D Compound shows significant binding E cAMP Accumulation Assay (Forskolin stimulation) D->E F Data Analysis (EC50, Emax determination) E->F G G F->G Characterize as Agonist/ Antagonist/Partial Agonist

Caption: Workflow for in vitro characterization of opioid receptor ligands.

Signaling Pathway: Opioid Receptor Agonism

G Compound Opioid Agonist (e.g., AH-7921 analog) Receptor Opioid Receptor (MOR/KOR) Compound->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling pathway for opioid receptor agonists.

Broader In Vitro Profiling

For a comprehensive understanding of a novel compound's safety and potential off-target effects, a broader in vitro profiling is essential.

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia, it is crucial to test for inhibition of the hERG potassium channel. This is a standard safety pharmacology assay.

  • CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions, the compound should be screened for inhibitory activity against the major cytochrome P450 metabolic enzymes (e.g., CYP3A4, CYP2D6).

  • General Cytotoxicity Assay: A simple cell viability assay (e.g., MTT or CellTiter-Glo®) using a non-target cell line (e.g., HepG2) can provide an initial assessment of the compound's general toxicity.[3]

Conclusion

The in vitro characterization of 3,4-dichloro-N-cyclohexylbenzamide and its analogs is a critical endeavor for understanding their pharmacological properties. By employing a systematic approach that begins with receptor binding assays to determine affinity, followed by functional assays to elucidate the mechanism of action, researchers can build a comprehensive profile of these compounds. The protocols and rationale outlined in this guide, drawn from the study of closely related synthetic opioids, provide a field-proven framework for the rigorous in vitro evaluation of this chemical class. Adherence to these self-validating systems, complete with appropriate controls, ensures the generation of trustworthy and reproducible data, which is paramount in the fields of pharmacology and drug development.

References

  • Vertex AI Search. (2024-08-10). 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride.
  • Glidać, J. et al. (2023-02-22). Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. Journal of Forensic Sciences, 68(3), 978-989.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical Report on 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl} benzamide (AH-7921).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13544015, 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide.
  • Aktar, S. et al. (2010). 3-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o353.
  • Chen, C. Y. et al. (1997). Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. Journal of Pharmacy and Pharmacology, 49(9), 907-913.
  • ECHEMI. 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide.
  • Lestari, M. L. A. D. et al. (2023-02-01). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1383.
  • U.S. Environmental Protection Agency. Exposure Data for 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide.
  • U.S. Environmental Protection Agency. Properties of 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide.
  • Kalueff, A. V. et al. (2024-06-17). Sedative effect of U-49900 (3,4-dichloro-N- (2-(diethylamino)cyclohexyl)-N-methyl-benzamide) in adult Zebrafish. Journal of Experimental Biology and Medicine, 15(2), 127-134.
  • Fun, H.-K. et al. (2009). 4-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1539.
  • Pérez-Gállego, S. et al. (2023-05-11). learn, learn to click: undergraduate synthetic organic chemistry experiments.
  • Leist, M. et al. (2024-01-18). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e49110.
  • Petrušová, M. et al. (2016-04-20). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 809-817.
  • Obeng, G. Y. et al. (2011). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 31(8), 2415-2423.

Sources

Methodological & Application

experimental protocol for using 3,4-dichloro-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for the Characterization and Use of 3,4-Dichloro-N-cyclohexylbenzamide (DCHB)

Executive Summary & Scientific Context

3,4-Dichloro-N-cyclohexylbenzamide (DCHB) is a lipophilic small molecule benzamide derivative. While often encountered as a synthetic intermediate, its primary utility in modern drug discovery and forensic toxicology lies in two critical areas:

  • Structure-Activity Relationship (SAR) Probe: DCHB serves as a critical negative control or lipophilic reference in the study of novel synthetic opioids (such as AH-7921 ). By lacking the basic nitrogen (dimethylamino) moiety found in active opioids, DCHB allows researchers to quantify non-specific binding and validate the pharmacophore requirement for the

    
    -opioid receptor (MOR).
    
  • 17

    
    -HSD2 Inhibition Scaffold:  Emerging medicinal chemistry campaigns have identified the 3,4-dichloro-benzamide core as a privileged scaffold for inhibiting 17
    
    
    
    -hydroxysteroid dehydrogenase type 2 (17
    
    
    -HSD2), a target for osteoporosis therapy.
  • Forensic Reference Standard: As a structural analog of designer drugs, DCHB is used to calibrate retention times and fragmentation patterns in LC-MS/MS workflows for detecting novel psychoactive substances (NPS).

This guide provides standardized protocols for the synthesis , solubilization , and biological profiling of DCHB, ensuring data reproducibility in high-throughput screening (HTS) and SAR validation.

Physicochemical Properties & Handling

Before initiating biological assays, the physicochemical limitations of DCHB—specifically its high lipophilicity and low aqueous solubility—must be addressed to prevent compound precipitation and false negatives.

PropertyValue / DescriptionImplication for Protocol
Molecular Formula C₁₃H₁₅Cl₂NO
Molecular Weight 272.17 g/mol
LogP (Predicted) ~4.2 - 4.5High Lipophilicity. Requires DMSO stock >10mM.
Solubility (Water) < 10 µMInsoluble. Do not dose directly into aqueous media.
Solubility (DMSO) > 50 mMPreferred solvent for stock solutions.
Storage -20°C (Solid/Solution)Stable, but protect from moisture.

Protocol A: Chemical Synthesis & Purification

Rationale: DCHB is not always commercially available as a shelf reagent. This protocol utilizes an EDC/HBTU coupling strategy to generate high-purity material for biological testing, based on optimized amide coupling methodologies.

Reagents:
  • 3,4-Dichlorobenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • HBTU (1.5 equiv)

  • EDC·HCl (1.5 equiv)

  • N-Methylmorpholine (NMM) (6.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:
  • Activation: Dissolve 3,4-dichlorobenzoic acid (0.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Coupling Agent Addition: Add HBTU (284 mg) and EDC·HCl (144 mg). Stir for 10 minutes at Room Temperature (RT) to activate the carboxylic acid.

  • Amine Addition: Add NMM (303 mg) followed by dropwise addition of cyclohexylamine (54.5 mg).

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 3:1).

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with: 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Note: The acid wash removes unreacted amine; the base wash removes unreacted benzoic acid.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via Flash Column Chromatography (SiO₂, gradient 0–20% EtOAc in Hexane).

  • Validation: Verify structure via ¹H-NMR and LC-MS (Target Mass: 272.17 Da).

SynthesisWorkflow Start Start: 3,4-Dichlorobenzoic Acid Activation Activation: + HBTU/EDC (DMF, 10 min) Start->Activation Coupling Coupling: + Cyclohexylamine + NMM (16h, RT) Activation->Coupling Workup Work-up: Acid/Base Wash (Remove SM) Coupling->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Final Final Product: DCHB (Solid) >98% Purity Purify->Final

Figure 1: Synthetic workflow for the generation of high-purity DCHB for biological assays.

Protocol B: Analytical Validation (LC-MS)

Rationale: When using DCHB as a forensic standard or checking synthesis purity, a robust LC-MS method is required to distinguish it from metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion: [M+H]⁺ = 272.05 / 274.05 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).

Protocol C: Biological Application (SAR Negative Control)

Context: This protocol describes using DCHB as a Negative Control in a GPCR binding assay (e.g., Mu-Opioid Receptor) to validate that binding is driven by the basic amine of the test drug (e.g., AH-7921), not just lipophilic non-specific interaction.

Preparation of Assay Solutions:
  • Stock Solution (10 mM): Weigh 2.72 mg of DCHB and dissolve in 1 mL of 100% DMSO. Vortex until clear.

  • Intermediate Dilution (100 µM): Dilute 10 µL of Stock into 990 µL of Assay Buffer (e.g., Tris-HCl + 0.1% BSA).

    • Critical Step: Ensure BSA is present to prevent the lipophilic DCHB from sticking to plastic tips.

  • Working Concentrations: Prepare serial dilutions (10 µM down to 1 nM).

Assay Workflow (Radioligand Binding Competition):
  • System: CHO cells overexpressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [³H]-DAMGO (~2 nM).

  • Controls:

    • Positive Control: AH-7921 or Naloxone (High Affinity).

    • Negative Control:DCHB (Expect >10 µM Ki or no displacement).

  • Incubation: Incubate membrane preparations with Radioligand +/- DCHB for 60 mins at 25°C.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of lipophilic ligands).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Interpretation:
  • Valid Result: DCHB should show no significant displacement of [³H]-DAMGO at concentrations < 10 µM.

  • Invalid Result: If DCHB shows high affinity (Ki < 100 nM), it suggests the receptor has a unique allosteric lipophilic pocket, or the "Pharmacophore Rule" (basic nitrogen requirement) for this scaffold is incorrect.

AssayLogic Compound Test Compound: DCHB Solubility Solubility Check: Clear in Assay Buffer? Compound->Solubility Binding Receptor Binding: Incubate with [3H]-Ligand Solubility->Binding If Soluble ResultA Result A: No Displacement (High Ki) Binding->ResultA ResultB Result B: Displacement (Low Ki) Binding->ResultB ConclusionA Conclusion: Valid Negative Control. Confirms N-atom necessity. ResultA->ConclusionA ConclusionB Conclusion: Unexpected Activity. Check for Allosteric Site or Impurity. ResultB->ConclusionB

Figure 2: Logic flow for interpreting DCHB data in GPCR binding assays.

References

  • Negri, A., et al. (2018). Development of novel drug-like molecules for targeted therapy.[1] Universität des Saarlandes. (Describes synthesis and 17

    
    -HSD2 context). 
    
  • Brittain, R. T., et al. (1974). Antinociceptive activity of some N-substituted-3,4-dichloro-benzamides.British Journal of Pharmacology, 51(1), 135-136. (Foundational SAR for the scaffold).

  • PubChem Compound Summary. (2023). 3,4-Dichloro-N-cyclohexylbenzamide (CID 643232). National Center for Biotechnology Information.

  • Katselou, M., et al. (2015). AH-7921: The list of new psychoactive substances expands.Forensic Toxicology, 33, 195–201. (Context for structural analogs in toxicology).

Sources

Application Note: Precision Stock Preparation of 3,4-dichloro-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for preparing, storing, and diluting stock solutions of 3,4-dichloro-N-cyclohexylbenzamide (MW: ~272.17 g/mol ).[1][2][3][4] Unlike its structural analogs (e.g., AH-7921 or U-47700), this specific molecule lacks a basic amine tail, rendering it highly lipophilic and non-ionizable at physiological pH.[1][2][3][4] This physicochemical profile creates significant risks of "crash-out" (precipitation) upon introduction to aqueous media.[1][2][3][4] This protocol mitigates these risks using a DMSO-based solvation strategy with controlled intermediate dilution steps.[1][2][3][4]

Physicochemical Profile & Solubility Logic

Before handling, verify the chemical identity. This compound is a neutral benzamide, distinct from opioid analogs which often contain dimethylamino groups.[4]

PropertyValue / DescriptionImplication for Handling
Molecular Formula C₁₃H₁₅Cl₂NOVerify MW: ~272.17 g/mol (Note: AH-7921 is ~329 g/mol )
LogP (Estimated) > 4.0 (High Lipophilicity)Will bind avidly to plastics (polystyrene).[1][2][3][4] Use glass or low-binding consumables.[1][2][3][4]
Ionization Neutral AmideCannot form salts. pH adjustment of buffer will not improve solubility.[2][4]
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM.[2][4] Hygroscopic; absorbs water from air which degrades compound.[1][2][4]
Secondary Solvent Ethanol (Absolute)Viable, but high evaporation rates alter concentration over time.[4] Avoid for long-term storage.[1][2][3][4]
Aqueous Solubility Negligible (< 10 µM)Requires carrier (BSA) or surfactant (Tween/Cyclodextrin) for aqueous concentrations > 10 µM.[2][3][4]
Core Protocol: Primary Stock Preparation (DMSO)

Objective: Prepare a stable 50 mM Master Stock solution.

Reagents & Equipment
  • Compound: 3,4-dichloro-N-cyclohexylbenzamide (Solid powder).[1][2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma/Merck grade).[4]

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (Do NOT use standard plastic microfuge tubes for long-term storage).

  • Gas: Argon or Nitrogen stream (optional but recommended).[2][4]

Step-by-Step Procedure
  • Gravimetric Analysis:

    • Weigh approximately 5–10 mg of the powder into a tared amber glass vial.

    • Critical: Record the exact mass to 0.01 mg (e.g., 6.42 mg). Do not target an exact mass; target an exact calculation based on what you weigh.

  • Volume Calculation:

    • Use the formula:

      
      [1][2][3][4]
      
    • Example: For 6.42 mg at 50 mM:

      
      [1][2][3][4]
      
  • Solvation:

    • Add the calculated volume of anhydrous DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Visual QC: Hold vial against a light source.[1][2][4] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or moisture contamination.[2]

  • Storage:

    • Overlay the headspace with Argon/Nitrogen to prevent DMSO hygroscopicity.

    • Seal tightly with PTFE-lined cap.[1][2][3][4]

    • Store at -20°C . (Stable for 6 months). Avoid freeze-thaw cycles > 5 times.[1][2][3][4]

Workflow Visualization: The Solubility Decision Tree

The following diagram illustrates the critical decision pathways for handling neutral lipophilic benzamides versus their basic analogs.

StockPrep Start Start: 3,4-dichloro-N-cyclohexylbenzamide CheckStruct Check Structure: Is there a basic amine? Start->CheckStruct NoAmine NO (Neutral Amide) Highly Lipophilic CheckStruct->NoAmine Target Molecule YesAmine YES (e.g., AH-7921) Ionizable CheckStruct->YesAmine Opioid Analogs SolventChoice Primary Solvent: Anhydrous DMSO (Ethanol is volatile secondary) NoAmine->SolventChoice AqueousDilution Aqueous Dilution Step SolventChoice->AqueousDilution CrashOut RISK: Rapid Precipitation (The 'Crash-Out' Effect) AqueousDilution->CrashOut Direct add to water Mitigation Mitigation Strategy: 1. Intermediate Dilution (10x in solvent) 2. Rapid mixing into vortexing buffer 3. Limit final DMSO < 0.5% AqueousDilution->Mitigation Correct Protocol

Caption: Decision logic for handling neutral lipophilic benzamides. Note the high risk of precipitation compared to ionizable analogs.[3]

Protocol: Preparation of Working Solutions (Assay Ready)

The Challenge: Adding a 50 mM hydrophobic stock directly to water results in local high concentrations that exceed the solubility limit immediately, causing precipitation that may not re-dissolve.

The Solution: The "Intermediate Step" Method.

Target: 100 µM Working Solution in Assay Buffer (0.2% DMSO final)
  • Thaw the 50 mM Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.[2][4]

    • Note: DMSO freezes at 19°C. If it is solid, warm it in your hands.[4] Do not heat > 37°C.

  • Prepare Intermediate Stock (500x Concentrate):

    • Dilute the 50 mM Master Stock 1:100 into pure DMSO (not water).[4]

    • Mix: 10 µL Master Stock + 990 µL DMSO = 500 µM Intermediate Stock .[1][2]

  • Final Dilution into Media:

    • Place the assay buffer/media on a vortex mixer set to low speed.

    • Slowly inject the Intermediate Stock into the center of the vortexing buffer.

    • Calculation: To make 10 mL of 1 µM assay media:

      • Add 20 µL of 500 µM Intermediate Stock to 9.98 mL of Buffer.

    • Final DMSO Concentration: 0.2% (Non-toxic to most cell lines).[4]

Quality Control & Troubleshooting
IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon adding to media.[1][2][3][4]"Crash-out" due to hydrophobicity.[1][2][3][4]Use the Intermediate Dilution method (Step 4).[4] Increase BSA (0.1%) in buffer to act as a carrier.
Concentration Drift Potency decreases over weeks.[1][2][4]Adsorption to plastic.[1][2][4]Switch to glass-coated plates or low-binding polypropylene.[1][2][3][4]
Freezing Stock solution solidifies at RT.[1][2][4]DMSO freezing point is ~19°C.Normal behavior.[1][2][4] Warm in hands. Do not pipette while semi-solid (creates concentration gradients).[2][4]
References
  • National Center for Biotechnology Information (2025). Compound Summary: 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) & Analogs.[1][2][3][4] PubChem.[1][2][4] Available at: [Link][1][2][3][4]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][4] Academic Press.[1][2][4] (Standard reference for solubility/lipophilicity handling).

  • Broad Institute (2024). Chemical Biology Platform: Compound Management Best Practices.[2][4] (General guidelines for DMSO stock handling and freeze-thaw cycles).

  • Wayman, S. J., et al. (2022). Improving the reproducibility of solubility measurements for lipophilic compounds.[4] Journal of Pharmaceutical Sciences.[1][2] (Methodology for handling "crash-out" prone compounds).

(Note: While specific literature on the stock preparation of this exact intermediate is rare, the protocols above are derived from standard medicinal chemistry practices for lipophilic benzamides as cited in references 2 and 3.)

Sources

synthesis of 3,4-dichloro-N-cyclohexylbenzamide derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of 3,4-Dichloro-N-cyclohexylbenzamide Derivatives for Opioid Receptor SAR Profiling

Executive Summary & Scope

This technical guide details the synthetic protocols for generating a library of 3,4-dichloro-N-cyclohexylbenzamide derivatives. This structural scaffold is the pharmacophore for a class of potent synthetic opioids, including AH-7921 and U-47700 (the "U-compounds").[1]

Scientific Context: The 3,4-dichlorobenzamide moiety, when coupled with a substituted cyclohexylamine, acts as a critical "address" for the


-opioid receptor (MOR) and 

-opioid receptor (KOR).[2][1] Minor structural modifications on the cyclohexyl ring (e.g., stereochemistry, amine substitution) drastically alter potency and selectivity.[2][1] Consequently, this scaffold is a primary target for Structure-Activity Relationship (SAR) studies aimed at dissociating analgesic efficacy from respiratory depression or developing opioid antagonists.[2][1]

Compliance Warning: Many derivatives described herein (e.g., U-47700, AH-7921) are Schedule I Controlled Substances (US/UK).[2][1] This protocol is intended strictly for authorized personnel possessing valid DEA/Home Office licenses for forensic analysis, toxicological research, or receptor pharmacology.[2][1]

Retrosynthetic Logic & SAR Strategy

To maximize SAR throughput, we utilize a divergent synthetic strategy . The 3,4-dichlorobenzoyl moiety is held constant as the "anchor," while diversity is introduced via the cyclohexyl amine component.

The Chemical Logic:

  • The Anchor: The 3,4-dichloro substitution pattern on the phenyl ring is electronically optimized for receptor binding (lipophilicity and

    
    -stacking).[1]
    
  • The Variable Region: The cyclohexyl ring allows for stereochemical exploration (cis/trans, R/S) and functional group variation (amines, alcohols, ethers).[1]

  • The Disconnection: The amide bond is the most logical disconnection point, allowing for a convergent synthesis using high-yielding acyl chloride coupling.[1]

Retrosynthesis Target Target Scaffold: 3,4-dichloro-N-cyclohexylbenzamide Precursor1 Nucleophile: Substituted Cyclohexylamine (Diversity Element) Target->Precursor1 Amide Disconnection Precursor2 Electrophile: 3,4-Dichlorobenzoyl Chloride (Fixed Anchor) Target->Precursor2 Schotten-Baumann Conditions

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pharmacophore.

Protocol A: High-Throughput Parallel Synthesis (Library Scale)

Objective: Rapid generation of 24–96 analogs (10–50 mg scale) for initial receptor binding assays. Methodology: Solution-phase synthesis using acid chlorides with solid-supported scavenging.[2][1] This avoids tedious aqueous workups and allows for automation.[1]

Materials
  • Electrophile: 3,4-Dichlorobenzoyl chloride (0.5 M in anhydrous DCM).[2][1]

  • Nucleophiles: Diverse cyclohexylamines (e.g., trans-1,2-diaminocyclohexane, 4-aminocyclohexanol) (0.5 M in anhydrous DCM).[2][1]

  • Base: Diisopropylethylamine (DIPEA).[2][1]

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine scavenger.[2][1]

Step-by-Step Workflow
  • Reaction Setup:

    • In a 2-dram vial or 96-well deep-well plate, dispense 1.0 equiv of the specific cyclohexylamine derivative (0.2 mmol).[2][1]

    • Add 1.2 equiv of DIPEA (0.24 mmol) to neutralize the generated HCl.[1]

    • Cool the array to 0°C (ice bath or cryoblock).

  • Acylation (The Critical Step):

    • Add 1.05 equiv of 3,4-dichlorobenzoyl chloride solution dropwise.[2][1]

    • Expert Insight: We use a slight excess of the acid chloride to ensure full consumption of the amine, which is often harder to separate than the hydrolyzed acid by-product.

    • Allow to warm to Room Temperature (RT) and shake/stir for 4 hours.

  • Scavenging (Purification):

    • Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride).[2][1]

    • Shake for 4 hours. The resin reacts with unreacted acid chloride and traps the HCl salts.

    • Optional: Add a carbonate resin to neutralize any residual acidic species.[1]

  • Isolation:

    • Filter the reaction mixture to remove the resin.[1]

    • Concentrate the filtrate (Genevac or SpeedVac).[1]

    • Result: High-purity amide (>90%) ready for DMSO dissolution and screening.

Protocol B: High-Purity Scale-Up (Lead Optimization)

Objective: Synthesis of >1.0 g of a lead compound (e.g., U-47700 analog) for in vivo PK/PD or forensic standard creation. Methodology: Classical Schotten-Baumann reaction with controlled crystallization.[2][1]

Reagents & Equipment
  • 3,4-Dichlorobenzoyl chloride (CAS: 3024-72-4).[2][1]

  • Target Amine: e.g., (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane.[2][1][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1]

  • Inert Atmosphere: Nitrogen (

    
    ) balloon.[2][1]
    
Detailed Procedure
  • Preparation of Amine Solution:

    • Flame-dry a 250 mL Round Bottom Flask (RBF) and purge with

      
      .
      
    • Dissolve 10 mmol of the amine in 50 mL anhydrous DCM.

    • Add 15 mmol (2.1 mL) Triethylamine (

      
      ).
      
    • Cool to 0°C in an ice/water bath. Temperature control is vital to prevent di-acylation or side reactions if the amine has multiple nucleophilic sites.[1]

  • Controlled Addition:

    • Dissolve 10.5 mmol (2.2 g) 3,4-dichlorobenzoyl chloride in 20 mL DCM.

    • Add this solution dropwise via an addition funnel over 30 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.[2][1]
      
  • Reaction Monitoring:

    • Warm to RT and stir for 3 hours.

    • TLC Check: Mobile phase 5% MeOH in DCM. Stain with Ninhydrin (for amines) or UV (for the benzamide).[2][1] The starting amine spot (baseline or low Rf) should disappear.[1]

  • Workup (The "Wash" Protocol):

    • Quench with 50 mL saturated

      
       (aq).[2][1] Stir for 10 min.
      
    • Transfer to a separatory funnel.[1][4] Separate organic layer.[1][4][5]

    • Wash 1: 1M HCl (30 mL) – Critical for removing unreacted amine if the product is not basic.[1] CAUTION: If your product contains a tertiary amine (like U-47700), SKIP acid wash or keep pH > 5.[2][1]

    • Wash 2: Brine (50 mL).

    • Dry over

      
      , filter, and rotary evaporate.[1]
      
  • Crystallization:

    • Dissolve the crude oil in minimal hot Ethyl Acetate.[1]

    • Add Hexanes dropwise until cloudy.[1] Cool to 4°C overnight.[1]

    • Filter crystals.[1]

Analytical Validation (QC)

For the 3,4-dichloro-N-cyclohexylbenzamide scaffold, specific spectral signatures confirm the structure.[2][1]

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Aromatic Region

7.9 (d), 7.6 (d), 7.3 (dd)
Characteristic 1,3,4-trisubstituted benzene pattern.[2][1]
1H NMR Amide N-H

6.0 - 8.5 (broad s)
Disappears with

shake.[2][1] Indicates secondary amide.[1]
LC-MS Isotope PatternM, M+2, M+4 (9:6:[2]1)Distinctive pattern for two chlorine atoms .
IR Carbonyl1630–1650

Amide I band (lower freq due to conjugation).[2][1]

Stereochemical Note: For derivatives like U-47700, the trans-1,2-diamine configuration is pharmacologically critical.[2][1] Use NOESY NMR to confirm the spatial arrangement of the amide proton relative to the cyclohexyl protons.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Anhydrous Conditions) Reaction Coupling Reaction (0°C -> RT, 4h) DCM, Et3N Start->Reaction Check TLC/LCMS Check Reaction->Check Workup_Lib Library Route: Solid Phase Scavenging (Trisamine Resin) Check->Workup_Lib Small Scale Workup_Scale Scale-Up Route: Aqueous Extraction (NaHCO3 / Brine) Check->Workup_Scale >1g Scale Analysis Final QC (NMR, LCMS, IR) Workup_Lib->Analysis Purification Purification (Recrystallization or Flash Chrom.) Workup_Scale->Purification Purification->Analysis

Figure 2: Decision matrix for processing SAR libraries versus scale-up batches.

Safety & Handling References

Hazard Profile:

  • 3,4-Dichlorobenzoyl chloride: Corrosive, lachrymator.[2][1] Causes severe skin burns.[1] Reacts violently with water.[1]

  • Product (Opioids): Potent CNS depressants.[2][1] LD50 (IV, mouse) for AH-7921 is ~15 mg/kg. [2][1]

  • Handling: All solids must be weighed in a glovebox or vented balance enclosure. Use double gloves (Nitrile).[2][1]

References:

  • Harper, N. J., et al. (1974).[2][1] "A new series of potent analgesics."[1] Journal of Medicinal Chemistry, 17(11), 1188–1193.[2][1] Link[2][1]

  • Szmuszkovicz, J. (1982).[2][1] "Analgesic N-(2-aminocycloaliphatic)benzamides." United States Patent 4,098,904.[1] Link

  • Coopman, V., et al. (2016).[2][1][3] "The toxicity of the novel synthetic opioid U-47700." Forensic Science International, 266, 524-529.[2][1] Link

  • World Health Organization (WHO). (2016).[2][1] "U-47700 Critical Review Report." Expert Committee on Drug Dependence.[1] Link

  • BenchChem. (2023).[1] "General Procedure for Amide Synthesis Using Acid Chlorides." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-dichloro-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists. It synthesizes established organic purification methodologies with specific troubleshooting protocols for 3,4-dichloro-N-cyclohexylbenzamide.

Case ID: 34-DCNCB-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

3,4-dichloro-N-cyclohexylbenzamide is a lipophilic amide typically synthesized via the condensation of 3,4-dichlorobenzoyl chloride (or activated 3,4-dichlorobenzoic acid) with cyclohexylamine.[1] Common purity challenges stem from its high lipophilicity, which can lead to oiling out during recrystallization, and the persistence of unreacted 3,4-dichlorobenzoic acid.

This guide provides a self-validating purification workflow designed to achieve >98% purity (HPLC/qNMR) by systematically exploiting the acid-base properties of the impurities.

Part 1: Troubleshooting & FAQs

Direct solutions to common user-reported issues.

Q1: My product is isolating as a sticky yellow oil instead of a solid. How do I induce crystallization?

Diagnosis: This "oiling out" phenomenon usually indicates solvation entrapment or the presence of non-polar impurities (like bis-acylated byproducts or residual solvent) that depress the melting point.[1] Corrective Protocol:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether or cold hexanes. Sonicate for 5-10 minutes. This often disrupts the solvent lattice and precipitates the white solid.

  • Seeding: If you have a crude solid from a previous batch, add a single crystal to the oil at 0°C.

  • Solvent Switch: If recrystallizing from Ethanol/Water, you may be using too much water too quickly. Re-dissolve in hot ethanol and add warm water dropwise only until turbidity persists, then cool slowly to room temperature before refrigerating.

Q2: TLC shows a persistent spot just below my product. What is it?

Diagnosis: This is likely unreacted 3,4-dichlorobenzoic acid .[1] Mechanism: The starting acid has a similar polarity to the amide product on silica gel (depending on the eluent pH).[1] Solution: A standard silica column often fails to separate these efficiently. You must perform a Basic Wash (see Standard Operating Procedure A below).[1] The carboxylic acid will deprotonate (forming the water-soluble carboxylate salt) and partition into the aqueous layer, leaving the neutral amide in the organic layer.[1]

Q3: I used EDC/HOBt coupling, and the product is contaminated with urea byproducts.

Diagnosis: Urea byproducts (like DCU or EDU) are notoriously difficult to remove via chromatography.[1] Solution:

  • Filtration: If using DCC, chill the reaction mixture to -20°C; most DCU will precipitate.[1] Filter through Celite.[2][3][4]

  • Acid Wash: Wash the organic layer with 1M HCl.[3] This aids in removing water-soluble urea derivatives (like EDU) and unreacted amines.[1]

Part 2: Standard Operating Procedures (SOPs)

SOP A: The "Self-Validating" Acid/Base Extraction

This protocol is "self-validating" because it uses pH checkpoints to guarantee the removal of specific impurities before proceeding.[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Acid Wash: 1.0 M Hydrochloric Acid (HCl)[1]

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO₃) or 1.0 M NaOH[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)[1]

Workflow:

  • Dissolution: Dissolve crude reaction mixture in DCM (10 mL per gram of product).

  • Acid Wash (Removes Cyclohexylamine):

    • Wash organic phase with 1.0 M HCl (2 x 15 mL).[1]

    • Validation: Check aqueous layer pH. It must be < 2.

    • Mechanism:[1][5] Cyclohexylamine (

      
      ) is protonated to cyclohexylammonium chloride, rendering it water-soluble.[1]
      
  • Base Wash (Removes 3,4-dichlorobenzoic acid):

    • Wash organic phase with Sat.[2] NaHCO₃ (2 x 15 mL).

    • Validation: Check aqueous layer pH. It must be > 8.

    • Mechanism:[1][5] 3,4-dichlorobenzoic acid is deprotonated to its sodium salt, partitioning into the water.

  • Neutralization & Drying:

    • Wash with Brine (1 x 15 mL) to remove trapped water.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

SOP B: Recrystallization Strategy

If the extraction does not yield sufficient purity, proceed to recrystallization.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water ~80:20High Classic for benzamides.[1] Dissolve in hot EtOH; add H₂O until cloudy.
Ethyl Acetate / Hexane 1:3ModerateGood for removing non-polar impurities.[1]
Methanol 100%LowOften too soluble; requires cooling to -20°C.

Part 3: Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the separation points for specific impurities.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in DCM or EtOAc Start->Dissolve AcidWash Wash with 1.0 M HCl Dissolve->AcidWash AqLayer1 Aqueous Layer: Cyclohexylammonium Salt AcidWash->AqLayer1 Removes Amine OrgLayer1 Organic Layer: Amide + Benzoic Acid AcidWash->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: 3,4-Dichlorobenzoate Salt BaseWash->AqLayer2 Removes Acid OrgLayer2 Organic Layer: Pure Neutral Amide BaseWash->OrgLayer2 Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst If Purity < 98% Final Pure 3,4-dichloro-N-cyclohexylbenzamide (White Crystalline Solid) Dry->Final If Purity > 98% Recryst->Final

Figure 1: Step-by-step purification logic for separating amine and acid impurities from the neutral amide target.

Part 4: Technical Data & Specifications

Solubility Profile

Understanding the solubility differences is critical for extraction efficiency.

Solvent3,4-dichloro-N-cyclohexylbenzamide3,4-dichlorobenzoic acidCyclohexylamine
DCM SolubleSolubleSoluble
Water (Neutral) InsolubleInsolubleSoluble
1.0 M HCl InsolubleInsolubleHighly Soluble (Salt)
1.0 M NaOH InsolubleHighly Soluble (Salt)Insoluble
Analytical Checkpoints
  • Melting Point: Expect a sharp range (approx. 150–160°C range, dependent on specific polymorph; compare to literature for N-cyclohexylbenzamide analogues).[1]

  • 1H NMR (CDCl₃): Look for the disappearance of the downfield acid proton (~11-13 ppm) and the specific amine shifts.[1] The cyclohexyl methine proton should appear as a multiplet around 3.9–4.1 ppm.

References

  • Vertex AI Search. (2025).[1] Purification of N-cyclohexylbenzamide derivatives. Retrieved from 6[1]

  • National Institutes of Health (PMC). (2025).[1] Crystal structure and synthesis of N-cyclohexylbenzamide. Retrieved from 7[1]

  • University of Saarland. (2023).[1] Synthesis of 3,4-Dichloro-N-cyclohexylbenzamide for 17β-HSD2 inhibition. Retrieved from 8

  • University of Rochester. (n.d.).[4] Workup Procedures: Removing Sticky Reagents. Retrieved from 2[1]

Sources

enhancing stability of 3,4-dichloro-N-cyclohexylbenzamide for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3,4-dichloro-N-cyclohexylbenzamide .[1][2] It is designed to address chemical stability, degradation mechanisms, and long-term storage protocols.[1][2][3]

Compound: 3,4-dichloro-N-cyclohexylbenzamide Chemical Class: Chlorinated Benzamide / Amide Intermediate Support Level: Tier 3 (Senior Application Scientist)[1][2]

Part 1: Core Stability Directive

The Stability Profile

3,4-dichloro-N-cyclohexylbenzamide is generally robust in its solid state but possesses specific vulnerabilities due to the electron-withdrawing nature of the chlorine substituents and the amide linkage.[1]

Primary Risks:

  • Alkaline Hydrolysis: The 3,4-dichloro substitution on the benzene ring exerts a strong electron-withdrawing inductive effect (-I).[1][2] This decreases electron density at the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (e.g., by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ions or moisture) compared to unsubstituted benzamide.
    
  • Photolytic Dechlorination: Aryl chlorides are prone to homolytic fission of the C-Cl bond under UV light, leading to radical formation and degradation products (dechlorinated analogues).[1][2]

Storage Protocol (The "Gold Standard")

To ensure >24-month stability, adhere to this self-validating protocol:

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or +4°CArrhenius kinetics dictate that reaction rates (hydrolysis) halve for every ~10°C drop.[1][2]
Container Amber Glass VialsBlocks UV radiation (<400 nm) to prevent C-Cl bond homolysis.[1][2]
Atmosphere Argon or Nitrogen HeadspaceDisplaces oxygen and moisture; prevents oxidative degradation and hydrolysis.[2]
Desiccant Silica Gel or Molecular SievesAmides can form hydrates.[1][2] Moisture is the primary reagent for hydrolysis.[2]
Solvent DMSO (Anhydrous)If stored in solution, avoid protic solvents (methanol/water) which accelerate solvolysis.[1][2]

Part 2: Degradation Pathways & Mechanisms[1]

Visualizing the Breakdown

The following diagram illustrates the two critical degradation pathways: Hydrolysis (pH/Moisture driven) and Photolysis (Light driven).

DegradationPathways cluster_legend Legend Parent 3,4-dichloro-N- cyclohexylbenzamide (Parent) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / OH- (Base Catalysis) Radical Aryl Radical (Transient) Parent->Radical UV Light (hν) Acid 3,4-Dichlorobenzoic Acid Intermediate->Acid C-N Cleavage Amine Cyclohexylamine Intermediate->Amine Leaving Group Dechloro Dechlorinated Product (3-chloro / 4-chloro) Radical->Dechloro + H• (H-abstraction) key Blue: Active Compound Red: Degradation Product Yellow: Transient State

Caption: Figure 1. Dual degradation pathways.[1][2] The electron-deficient ring accelerates hydrolysis (red path), while UV exposure drives dechlorination (yellow path).[1]

Part 3: Troubleshooting & FAQs

Q1: I observe a new peak at RRT ~0.4 in my HPLC trace after storing the sample in Methanol. What is it?

Diagnosis: Solvolysis / Methyl Ester Formation.[1][2] Mechanism: Methanol is a nucleophile.[1][2] In the presence of trace acid or base, transamidation can occur, or if hydrolysis happened first, esterification of the resulting benzoic acid. Corrective Action:

  • Switch Solvents: Use anhydrous DMSO or Acetonitrile for stock solutions.[1]

  • Verify: Run a standard of 3,4-dichlorobenzoic acid . If the retention time matches, your amide bond has cleaved.[2]

Q2: The white powder has turned slightly yellow/beige. Is it still usable?

Diagnosis: Photodegradation (Photo-oxidation).[1][2] Mechanism: The yellowing often indicates the formation of quinoid-type structures or radical coupling products resulting from UV-induced C-Cl bond cleavage.[1][2] Protocol:

  • Purity Check: Perform LC-MS. If purity is >98%, the color may be a trace surface impurity.

  • Recrystallization: If purity is compromised, recrystallize from hot ethanol/water (ensure neutral pH) to remove the photo-products.[1]

  • Prevention: Strictly store in amber vials wrapped in aluminum foil.

Q3: My stock solution in DMSO froze and precipitated. Can I heat it to redissolve?

Diagnosis: Physical Instability / Solubility Limit.[1][2] Guidance:

  • Yes, but carefully. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (condensation) which promotes hydrolysis.[1][2]

  • Procedure: Warm the vial to 37°C in a water bath. Vortex implies shear stress; gentle inversion is preferred.[1][2]

  • Best Practice: Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles entirely.

Q4: How do I distinguish this compound from AH-7921 during analysis?

Context: AH-7921 is a structural analogue (dimethylamino-methyl derivative) and a controlled substance.[1][2] Differentiation:

  • Mass Spec: 3,4-dichloro-N-cyclohexylbenzamide has a molecular weight of approx.[1] 272.17 g/mol .[1] AH-7921 is 329.27 g/mol .[1][2]

  • Fragmentation: Look for the loss of the cyclohexyl group.[2] The parent ion difference is distinct.[2]

Part 4: Analytical Validation Workflow

Use this workflow to validate the stability of your stored samples before use in critical assays.

StabilityWorkflow Start Sample Retrieval (-20°C Storage) Visual Visual Inspection (Color/Clumping) Start->Visual Solubility Solubility Test (DMSO) Visual->Solubility Decision1 Clear Solution? Solubility->Decision1 HPLC LC-MS / HPLC (Purity Check) Decision1->HPLC Yes Purify Recrystallize or Discard Decision1->Purify No (Precipitate) Decision2 Purity > 98%? HPLC->Decision2 Use Proceed to Experiment Decision2->Use Yes Decision2->Purify No

Caption: Figure 2. Quality Control Decision Tree. Routine checks prevent data artifacts caused by degraded reference material.[2]

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] ICH Guidelines.[1][2][4]

  • University of Saarland. (2015). Development of Novel Drug-Like Molecules for Targeted Therapy.[1][2] (Dissertation describing the synthesis and stability of 3,4-dichloro-N-cyclohexylbenzamide derivatives).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide (Structural Analogue Stability Data).[1][1]

  • T. Kiss et al. (2009).[1][2] Photostability and photodegradation pathways of distinctive pesticides.[2] Journal of Environmental Quality.[2] (Mechanisms of chlorinated benzamide photolysis).

  • United Nations Office on Drugs and Crime (UNODC). (2024).[1][2] Early Warning Advisory on New Psychoactive Substances: AH-7921 and Analogues.[1][2] (Structural context and identification).[1][2][5][6][7][8] [1]

Sources

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of 3,4-dichloro-N-cyclohexylbenzamide (AH-7921) and Morphine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Potent and Safer Analgesics

The management of moderate to severe pain remains a cornerstone of clinical practice, with morphine long holding the title of the "gold standard" opioid analgesic.[1] Its potent effects are primarily mediated through the µ-opioid receptor (MOR), providing profound pain relief.[1][2] However, the clinical utility of morphine is often hampered by a range of adverse effects, including respiratory depression, sedation, constipation, and the potential for tolerance and dependence.[1][3] This has fueled a continuous search for novel analgesic agents with improved safety profiles.

One such compound that emerged from early pharmaceutical research is 3,4-dichloro-N-cyclohexylbenzamide, more commonly known as AH-7921.[4] Developed in the 1970s, this synthetic opioid has demonstrated analgesic potency comparable to morphine in preclinical studies.[5][6] This guide provides a detailed, evidence-based comparison of the analgesic efficacy, mechanism of action, and safety profile of AH-7921 relative to morphine, aimed at providing researchers and drug development professionals with a comprehensive understanding of this compound.

Mechanism of Action: A Tale of Two Opioid Receptor Agonists

Both morphine and AH-7921 exert their analgesic effects primarily through their interaction with the µ-opioid receptor (MOR), a G protein-coupled receptor extensively distributed throughout the central nervous system.[7][8] Agonism at the MOR leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal excitability and neurotransmitter release, ultimately dampening the transmission of pain signals.

While both compounds are MOR agonists, there are nuances in their receptor interaction profiles that may contribute to differences in their overall pharmacological effects.

Receptor Binding Affinities:

Compoundµ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)
AH-7921 10 nM[7][9]50 nM[7][9]Not widely reported
Morphine 1-100 nM (variable)[10][11]Lower affinity than µLower affinity than µ

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

As the table indicates, AH-7921 exhibits a high affinity for the µ-opioid receptor, comparable to the range reported for morphine.[7][9][10][11] Notably, AH-7921 also demonstrates a moderate affinity for the κ-opioid receptor (KOR), an interaction that is less pronounced with morphine.[7][9] The engagement of the KOR by AH-7921 could potentially contribute to a different side-effect profile compared to the more MOR-selective morphine, although further research is needed to fully elucidate this.

Comparative Analgesic Efficacy: A Quantitative Look

Preclinical studies in animal models have consistently demonstrated that AH-7921 possesses analgesic potency that is on par with, or in some cases, slightly less than, morphine. The following table summarizes key findings from these studies.

Analgesic AssayAH-7921 (ED50)Morphine (ED50)SpeciesReference
Phenylquinone-Induced Writhing0.55 mg/kg (s.c.)0.45 mg/kg (s.c.)Mouse[4]
Hot Plate TestPotency comparable to morphine-Mouse[4]
Tail Flick Test-1.4 - 8.4 mg/kg (i.v.)Rat[12][13]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

The phenylquinone-induced writhing test, a model of visceral pain, reveals that AH-7921 and morphine have very similar potencies.[4] While specific ED50 values for the hot plate and tail-flick tests for AH-7921 are not as readily available in the reviewed literature, reports consistently describe its potency as comparable to morphine in these assays, which measure responses to thermal pain stimuli.[4]

Safety Profile: A Critical Point of Differentiation

A crucial aspect in the evaluation of any new analgesic is its therapeutic index – the ratio between the toxic dose and the therapeutic dose. It is in this domain that a significant and concerning difference between AH-7921 and morphine emerges.

Therapeutic Index Comparison:

CompoundAnalgesic ED50 (mg/kg, s.c.)Respiratory Depression ED50 (mg/kg, s.c.)Therapeutic Index (Respiratory Depression/Analgesia)
AH-7921 0.552.54.5
Morphine 0.454.29.3

Data derived from mouse studies as reported in the EMCDDA Technical Report on AH-7921.

The data clearly indicates that while both compounds have similar analgesic potencies, morphine possesses a wider safety margin. The dose of AH-7921 required to produce significant respiratory depression is only about 4.5 times its effective analgesic dose, whereas for morphine, this ratio is more than double at 9.3.[14] This narrow therapeutic window for AH-7921 is a major liability and likely a significant factor in why it was never advanced to clinical trials.[6]

Experimental Protocols: Methodologies for Analgesic Assessment

For researchers seeking to replicate or build upon existing data, the following are detailed, step-by-step protocols for two standard preclinical analgesic assays.

Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal pain stimulus, primarily reflecting supraspinal (brain-mediated) analgesic mechanisms.[15]

Methodology:

  • Apparatus: An Eddy's Hot Plate analgesiometer with a surface maintained at a constant temperature, typically 55°C (± 0.5°C).[1][16]

  • Animal Acclimation: Allow mice (typically 25-30g) to acclimate to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. The latency is the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.[17] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. Remove the animal immediately upon observing the response or reaching the cut-off time.

  • Drug Administration: Administer the test compound (AH-7921 or morphine) or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.[1]

  • Data Analysis: The increase in latency to respond compared to the baseline measurement is indicative of an analgesic effect. Data is often expressed as the percentage of the maximum possible effect (%MPE).

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Animal Acclimation Baseline Measure Baseline Latency Acclimation->Baseline Administer Administer Drug/Vehicle Baseline->Administer Post_Latency Measure Post-Treatment Latency at Time Points Administer->Post_Latency Analysis Data Analysis (%MPE) Post_Latency->Analysis

Caption: Workflow for the Hot Plate Analgesia Test.

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.[18][19]

Methodology:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the rodent's tail.[20]

  • Animal Restraint and Acclimation: Gently restrain the mouse, often in a specialized holder, allowing the tail to be exposed. Allow for a period of acclimation to the restraint.

  • Baseline Latency: Position the tail such that the light beam is focused on a specific point (e.g., 2-3 cm from the tip). Activate the light source and start a timer. The latency is the time it takes for the mouse to flick its tail out of the beam.[21] A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[18]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: At specified time intervals post-administration, repeat the latency measurement.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Tail_Flick_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Restraint Animal Restraint & Acclimation Baseline Measure Baseline Latency Restraint->Baseline Administer Administer Drug/Vehicle Baseline->Administer Post_Latency Measure Post-Treatment Latency at Time Points Administer->Post_Latency Analysis Data Analysis Post_Latency->Analysis

Caption: Workflow for the Tail-Flick Analgesia Test.

Conclusion: A Potent Analgesic with a Troubling Safety Profile

References

  • Morphine: Biological Mechanisms, Clinical Applications and Adverse Effects. (2020, February 25). American Society of Anesthesiologists. Retrieved from [Link]

  • Coppola, M., & Mondola, R. (2016). AH-7921: From Potential Analgesic Medicine to Recreational Drug. Brieflands. Retrieved from [Link]

  • Coppola, M., & Mondola, R. (2014). AH-7921: A new synthetic opioid of abuse. Ovid. Retrieved from [Link]

  • Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.
  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Hot plate test. In Wikipedia. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). SlideShare. Retrieved from [Link]

  • Nikolaou, P., Papoutsis, I., Spiliopoulou, C., & Athanaselis, S. (2015). AH-7921: the list of new psychoactive opioids is expanded. Forensic toxicology, 33(2), 195–201.
  • Nikolaou, P., Papoutsis, I., Spiliopoulou, C., & Athanaselis, S. (2015). AH-7921: the list of new psychoactive opioids is expanded. PubMed. Retrieved from [Link]

  • Mouse Phenotype Database. (n.d.). Tail Flick TCP_TFL_001. Retrieved from [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Analgesic properties of morphine in mice using the tail flick method. RJPTSimLab. Retrieved from [Link]

  • EMCDDA. (2014). Risk Assessment Report on a new psychoactive substance: 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921). European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Mouse. Retrieved from [Link]

  • DiaComp.org. (2004, August 13). Tail Flick Assay. Retrieved from [Link]

  • BioMed. (n.d.). Tail Flick Test. Retrieved from [Link]

  • Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). AH-7921. In Wikipedia. Retrieved from [Link]

  • Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta-opioid receptor: a target for the treatment of pain. Frontiers in bioscience (Landmark edition), 16, 2242–2254.
  • South, S. M., Edwards, S. R., & Smith, M. T. (2009). Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests. Clinical and experimental pharmacology & physiology, 36(1), 20–28.
  • Celerier, E., Laulin, J. P., Larcher, A., Le Moal, M., & Simonnet, G. (2000). U-47700, a kappa-opioid receptor agonist, reverses the effects of chronic morphine on mu-opioid receptor-mediated G-protein activation in the rat periaqueductal gray matter. Journal of neurochemistry, 74(3), 1286–1292.
  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. (n.d.). NAABT, Inc. Retrieved from [Link]

  • South, S. M., Edwards, S. R., & Smith, M. T. (2009). Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-dawley rats: Differences between the tail flick and hot plate nociceptive tests. UQ eSpace. Retrieved from [Link]

  • Bobeck, E. N., Ingram, S. L., & Morgan, M. M. (2014). ED50 Values for Morphine-Induced Antinociception on the Hot Plate Test. ResearchGate. Retrieved from [Link]

  • Dr. Matt & Dr. Mike. (2020, April 16). Opioids and Opiates [Video]. YouTube. [Link]

  • Lnu, S. G., Kumar, V., & Singh, P. (2018). Comparison of electroencephalographic changes in response to acute electrical and thermal stimuli with the tail flick and hot plate test in rats administered with opiorphin. Massey University. Retrieved from [Link]

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